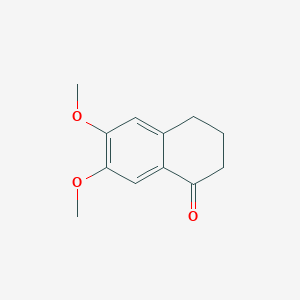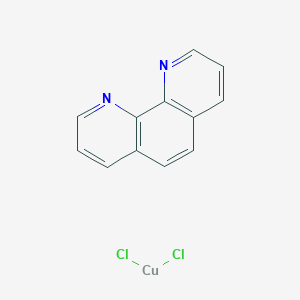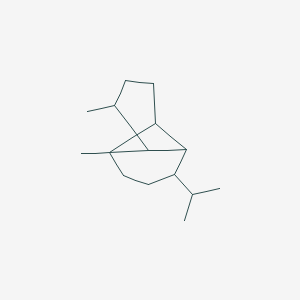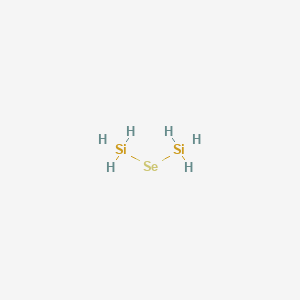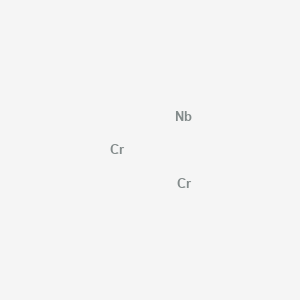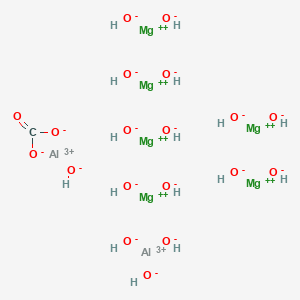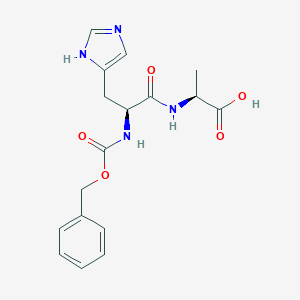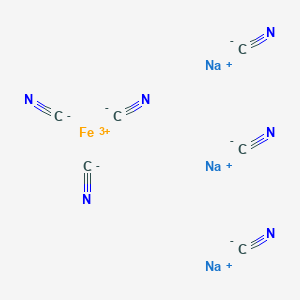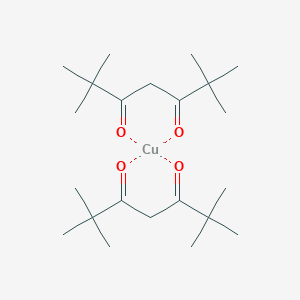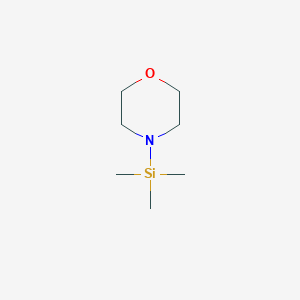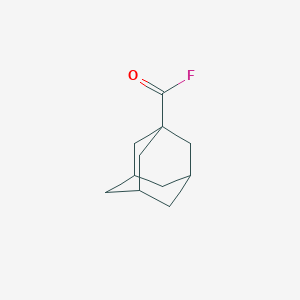
Adamantane-1-carbonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane-1-carbonyl fluoride is a synthetic compound that belongs to the class of fluorinated carbonyl compounds. It is a highly reactive and versatile compound that finds numerous applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Adamantane-1-carbonyl fluoride has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. It is also used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, it is used as a fluorinating agent in the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism of action of adamantane-1-carbonyl fluoride is based on its ability to act as a fluorinating agent. It reacts with a variety of functional groups, including alcohols, amines, and carboxylic acids, to introduce a fluorine atom. This fluorine atom can alter the properties of the compound, including its reactivity, solubility, and biological activity.
Biochemische Und Physiologische Effekte
Adamantane-1-carbonyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can react with a variety of biological molecules, including proteins and nucleic acids. This reactivity can lead to changes in the structure and function of these molecules, which can have downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Adamantane-1-carbonyl fluoride has several advantages for use in lab experiments. It is a highly reactive and versatile compound that can be used in a variety of synthetic reactions. Additionally, its ability to introduce a fluorine atom can alter the properties of the compound, making it useful for studying the effect of fluorine substitution on biological activity. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care.
Zukünftige Richtungen
There are several future directions for research involving adamantane-1-carbonyl fluoride. One area of interest is the development of new synthetic methods for the preparation of fluorinated compounds. Additionally, the use of adamantane-1-carbonyl fluoride as a fluorinating agent in PET imaging is an area of active research. Finally, the use of adamantane-1-carbonyl fluoride in the development of new pharmaceuticals and agrochemicals is an area of interest, particularly in the development of compounds with improved biological activity and selectivity.
Conclusion:
In conclusion, adamantane-1-carbonyl fluoride is a highly reactive and versatile compound that finds numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds, and is also used as a building block for the synthesis of other compounds. Its ability to introduce a fluorine atom can alter the properties of the compound, making it useful for studying the effect of fluorine substitution on biological activity. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. There are several future directions for research involving adamantane-1-carbonyl fluoride, including the development of new synthetic methods and the use of adamantane-1-carbonyl fluoride in the development of new pharmaceuticals and agrochemicals.
Synthesemethoden
Adamantane-1-carbonyl fluoride is synthesized through the reaction of adamantane with phosgene gas. The reaction takes place in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is a colorless liquid that is highly reactive and must be handled with care.
Eigenschaften
CAS-Nummer |
10405-61-5 |
|---|---|
Produktname |
Adamantane-1-carbonyl fluoride |
Molekularformel |
C11H15FO |
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
adamantane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H15FO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 |
InChI-Schlüssel |
RGDWWJZTKRRCIM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)F |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)F |
Synonyme |
Tricyclo[3.3.1.13,7]decane-1-carbonyl fluoride (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




